Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate
Overview
Description
The compound is a derivative of pyrazine, which is a class of organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions. Pyrazines are aromatic and have various applications in industries such as food, pharmaceuticals, and perfumery due to their diverse range of flavors and aromas .
Chemical Reactions Analysis
Pyrazines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the nature and position of its substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrazines are generally stable compounds due to their aromaticity. They are often solids at room temperature and have relatively high melting points .Scientific Research Applications
Chemoselective Synthesis
- Synthetic Versatility : Ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, a related compound, has been utilized for the synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates. This process involves the reaction with primary amines and is noted for its high chemoselectivity and moderate to good yields (Pretto et al., 2019).
Anticancer Research
- Cytotoxic Activity : Derivatives of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates have been reported to bind with cellular tubulin, leading to cell accumulation at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice (Temple et al., 1989).
Marine Fungus Derivatives
- Compound Purification : Continuous research on the marine fungus Penicillium sp. led to the purification of related compounds, like butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate, from its ethyl acetate extract (Wu et al., 2010).
Antitumor Agents
- Synthesis and Structure-Activity Relationship : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized and its crystal structure determined. This compound showed inhibition of the proliferation of some cancer cell lines (Liu et al., 2018).
Antioxidant Potential
- Potential in Antioxidative Molecules : Substituted aryl meroterpenoids from red seaweed showed potential as antioxidants, which could be relevant in pharmaceutical and food industries (Chakraborty et al., 2016).
Miscellaneous Applications
- Heterocyclic Synthesis : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used in the synthesis of various derivatives, showcasing the compound's role in chemical synthesis (Mohareb et al., 2004).
- X-ray Powder Diffraction : The compound was used in the synthesis of an important intermediate in the anticoagulant apixaban, highlighting its utility in the pharmaceutical industry (Wang et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl 2-(3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-19-11(17)8-16-10-5-6-14-7-9(10)15-12(13(16)18)20-4-2/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMRDBRRMZDDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CN=C2)N(C1=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.